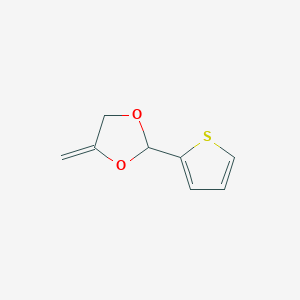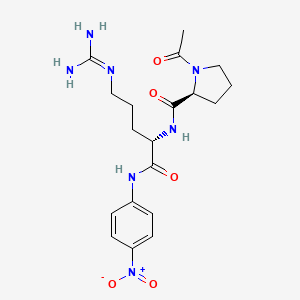
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of an argininamide group, an acetylated proline residue, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its potential role in enzyme-substrate interactions and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a component in drug design.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the nitrophenyl group allows for chromogenic detection, making it useful in various biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-argininamide
- L-Argininamide, 5-oxo-L-prolyl-L-prolyl-N-(4-nitrophenyl)-
Uniqueness
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetylated proline and nitrophenyl groups contribute to its stability and reactivity, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
103418-62-8 |
|---|---|
Formule moléculaire |
C19H27N7O5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(2S)-1-acetyl-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c1-12(27)25-11-3-5-16(25)18(29)24-15(4-2-10-22-19(20)21)17(28)23-13-6-8-14(9-7-13)26(30)31/h6-9,15-16H,2-5,10-11H2,1H3,(H,23,28)(H,24,29)(H4,20,21,22)/t15-,16-/m0/s1 |
Clé InChI |
KVUCNHFBKJHCPR-HOTGVXAUSA-N |
SMILES isomérique |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


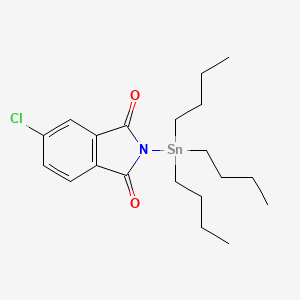

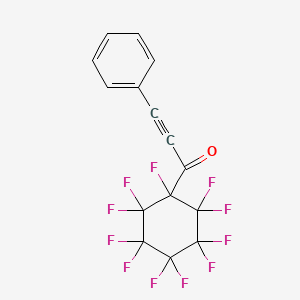
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
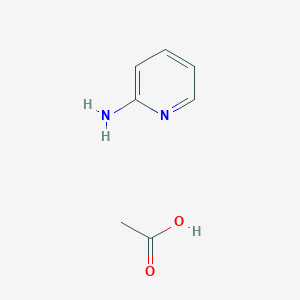
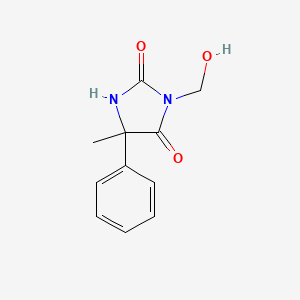
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
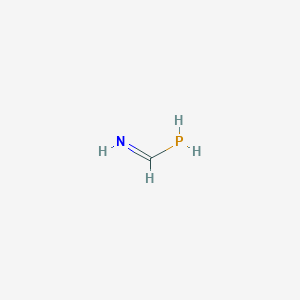
phosphanium](/img/structure/B14343243.png)
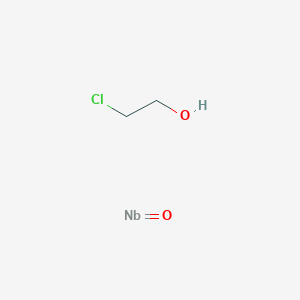
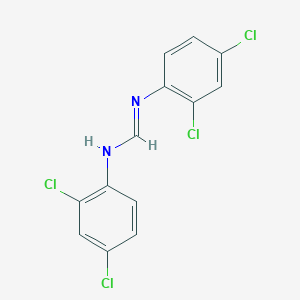

![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
